molecular formula C27H20N2O8S2 B15080141 4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid

4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid

Katalognummer: B15080141
Molekulargewicht: 564.6 g/mol
InChI-Schlüssel: SPZZISWPGBTCPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid is a complex organic compound with the molecular formula C27H20N2O8S2 and a molecular weight of 564.597 g/mol . This compound is notable for its unique structure, which includes both sulfonyl and carboxyanilino groups attached to a fluorenyl core. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl and carboxyanilino groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid is unique due to its combination of sulfonyl and carboxyanilino groups attached to a fluorenyl core. This structure provides it with distinct chemical and biological properties, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C27H20N2O8S2

Molekulargewicht

564.6 g/mol

IUPAC-Name

4-[[7-[(4-carboxyphenyl)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]benzoic acid

InChI

InChI=1S/C27H20N2O8S2/c30-26(31)16-1-5-20(6-2-16)28-38(34,35)22-9-11-24-18(14-22)13-19-15-23(10-12-25(19)24)39(36,37)29-21-7-3-17(4-8-21)27(32)33/h1-12,14-15,28-29H,13H2,(H,30,31)(H,32,33)

InChI-Schlüssel

SPZZISWPGBTCPH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.